(4E)-N-[3-[2-[2-[3-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]propoxy]ethoxy]ethoxy]propyl]cyclooct-4-ene-1-carboxamide
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Overview
Description
(4E)-N-[3-[2-[2-[3-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]propoxy]ethoxy]ethoxy]propyl]cyclooct-4-ene-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclooctene ring, a carboxamide group, and multiple ethoxy and propanoylamino linkages, making it a versatile molecule for research and industrial purposes.
Mechanism of Action
Target of Action
TCO-PEG3-Maleimide is primarily targeted towards thiol-containing molecules , such as antibodies and cysteine-containing peptides . These targets play a crucial role in various biological processes, including immune response (antibodies) and protein structure and function (cysteine-containing peptides).
Mode of Action
The compound works by efficiently incorporating a trans-cyclooctene (TCO) moiety onto its targets . The maleimide group in TCO-PEG3-Maleimide specifically and efficiently reacts with reduced thiols (sulfhydryl groups, –SH) at pH 6.5 to 7.5, forming stable thioether bonds .
Pharmacokinetics
The hydrophilic polyethylene glycol (peg) spacer arm in the compound imparts water solubility, which could potentially enhance its bioavailability .
Result of Action
The primary result of TCO-PEG3-Maleimide’s action is the efficient incorporation of the TCO moiety onto thiol-containing molecules . This modification can influence the function of the target molecules, potentially altering their interactions and activities within biological systems.
Action Environment
The action of TCO-PEG3-Maleimide is influenced by environmental factors such as pH and temperature. The maleimide group specifically reacts with reduced thiols at a pH range of 6.5 to 7.5 . Additionally, the TCO functional group remains stable in aqueous buffered media for weeks at 4°C, pH 7.5 , suggesting that the compound’s action, efficacy, and stability are influenced by these environmental conditions.
Biochemical Analysis
Biochemical Properties
TCO-PEG3-Maleimide plays a significant role in biochemical reactions . It reacts rapidly with reduced cysteines and other molecules that contain reduced thiols (–SH groups), attaching the TCO moiety via a stable thioether bond . This reaction occurs efficiently under mild buffer conditions .
Cellular Effects
TCO-PEG3-Maleimide has a profound impact on various types of cells and cellular processes . It can be incorporated onto antibodies, cysteine-containing peptides, and other thiol-containing molecules . The hydrophilic polyethylene glycol (PEG) spacer arm imparts water solubility that is transferred to the labeled molecule, thus reducing aggregation of labeled proteins stored in solution .
Molecular Mechanism
The molecular mechanism of TCO-PEG3-Maleimide involves the 4+2 inverse electron demand Diels-Alder cycloaddition between trans-cyclooctene and tetrazines . This is the fastest biologically compatible ligation technology reported and has had many applications in biological labeling and imaging .
Temporal Effects in Laboratory Settings
TCO-PEG3-Maleimide remains stable in aqueous buffered media for weeks at 4°C, pH 7.5 . This stability allows for long-term effects on cellular function to be observed in in vitro or in vivo studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-N-[3-[2-[2-[3-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]propoxy]ethoxy]ethoxy]propyl]cyclooct-4-ene-1-carboxamide involves multiple steps, including the formation of intermediate compounds. The key steps typically include:
Formation of the cyclooctene ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the carboxamide group: This step involves the reaction of the cyclooctene derivative with a suitable amine to form the carboxamide linkage.
Incorporation of ethoxy and propanoylamino groups: These groups are introduced through nucleophilic substitution reactions, where ethoxy and propanoylamino precursors react with the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(4E)-N-[3-[2-[2-[3-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]propoxy]ethoxy]ethoxy]propyl]cyclooct-4-ene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(4E)-N-[3-[2-[2-[3-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]propoxy]ethoxy]ethoxy]propyl]cyclooct-4-ene-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dioxopyrrolidin-1-yl 3-(2-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)ethoxy)propanoate
- 3-{2-[2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy]ethoxy}propanoic acid
Uniqueness
(4E)-N-[3-[2-[2-[3-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]propoxy]ethoxy]ethoxy]propyl]cyclooct-4-ene-1-carboxamide stands out due to its unique combination of functional groups and structural features. The presence of the cyclooctene ring and multiple ethoxy linkages provides distinct chemical properties and reactivity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(4E)-N-[3-[2-[2-[3-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]propoxy]ethoxy]ethoxy]propyl]cyclooct-4-ene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H41N3O7/c30-23(12-15-29-24(31)10-11-25(29)32)27-13-6-16-34-18-20-36-21-19-35-17-7-14-28-26(33)22-8-4-2-1-3-5-9-22/h1-2,10-11,22H,3-9,12-21H2,(H,27,30)(H,28,33)/b2-1+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCIKPSAVVIEPBK-OWOJBTEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)C(=O)NCCCOCCOCCOCCCNC(=O)CCN2C(=O)C=CC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C=C/CCC(C1)C(=O)NCCCOCCOCCOCCCNC(=O)CCN2C(=O)C=CC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H41N3O7 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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